(S)-2-Benzamido-3-methylbutanoic acid

Descripción general

Descripción

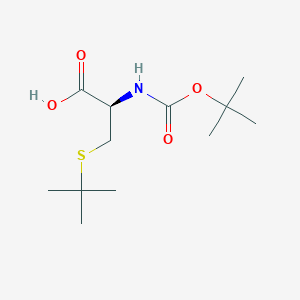

(S)-2-Benzamido-3-methylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4S and its molecular weight is 277.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-Benzamido-3-methylbutanoic acid, a compound with significant potential in various biological applications, has garnered attention for its antimicrobial and anti-inflammatory properties. This article discusses its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

This compound's structural features contribute to its biological activity, particularly its interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against several bacterial strains, revealing varying degrees of efficacy.

In Vitro Antimicrobial Testing

The antimicrobial activity was assessed using standard methods to determine the minimum inhibitory concentration (MIC) and growth inhibition zones. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 32 |

| Klebsiella pneumoniae | 15 | 100 |

| Bacillus subtilis | 22 | 25 |

| Candida albicans | 16 | 75 |

These findings indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study: Inflammatory Response Modulation

A study involving cultured human macrophages demonstrated that treatment with this compound resulted in:

- A reduction in TNF-alpha levels by approximately 30% compared to untreated controls.

- Decreased expression of COX-2, an enzyme associated with inflammation.

These results suggest that the compound may serve as a therapeutic agent in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammatory responses.

Proposed Mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

- Modulation of Immune Response : By influencing cytokine production, it can alter the immune response to pathogens.

Propiedades

IUPAC Name |

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of antimicrobial activity does Benzoyl-L-valine exhibit?

A1: Research suggests that Benzoyl-L-valine doesn't demonstrate significant broad-spectrum antimicrobial activity. While some derivatives, such as N-benzoyl-L-leucine, showed moderate antifungal activity against anthracnose of banana and black spot of pear at a concentration of 0.1mM [, ], other derivatives exhibited weaker effects. Further research, particularly on novel derivatives like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, indicates potential for improved activity against Gram-positive bacteria, especially Enterococcus faecium biofilms [].

Q2: How does the structure of Benzoyl-L-valine relate to its activity?

A2: The structure-activity relationship (SAR) of Benzoyl-L-valine and its derivatives plays a crucial role in their biological activity. Studies indicate that modifications to the N-acyl group, such as introducing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, can significantly enhance antimicrobial activity []. This suggests that specific structural features are essential for interacting with target sites and influencing potency and selectivity.

Q3: Are there environmental concerns related to using Benzoyl-L-valine derivatives as pesticides?

A3: While Benzoyl-L-valine derivatives have shown some promise as potential pesticides [, ], it's crucial to consider their environmental impact. Limited data is available regarding the ecotoxicological effects and degradation pathways of these compounds. Further research is needed to assess their persistence in the environment, potential bioaccumulation in organisms, and any adverse effects on non-target species.

Q4: What analytical techniques are used to study Benzoyl-L-valine?

A4: Various analytical techniques are employed to characterize and quantify Benzoyl-L-valine and its derivatives. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and confirmation [].

- Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation, identification, and quantification, especially in biological samples [].

- Elemental Analysis: This technique helps determine the elemental composition of the compound, ensuring purity and confirming the synthesized structure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.